molecular formula C22H32N2O3S B12228644 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B12228644
M. Wt: 404.6 g/mol
InChI Key: BDLWDTGACXDMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thian ring, and an oxane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a thian derivative, followed by the introduction of a phenyloxane moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of ethylene glycol as a solvent and hydroxylamine hydrochloride as a reagent has been documented in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency and yield of the desired product. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine and thian rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide
  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide
  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide

Highlighting Uniqueness

Compared to similar compounds, N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its unique combination of morpholine, thian, and oxane rings.

Properties

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H32N2O3S/c25-20(22(6-12-26-13-7-22)19-4-2-1-3-5-19)23-18-21(8-16-28-17-9-21)24-10-14-27-15-11-24/h1-5H,6-18H2,(H,23,25)

InChI Key

BDLWDTGACXDMEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3(CCSCC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.